molecular formula C22H25N5O2S2 B2717024 2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide CAS No. 1217006-82-0

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide

Cat. No. B2717024
CAS RN: 1217006-82-0
M. Wt: 455.6
InChI Key: BPMBIMXOHSVLSP-UHFFFAOYSA-N
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Description

The compound “2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a variety of compounds within this chemical class, exploring their biological activities. For example, the synthesis of thiazolopyrimidines and their derivatives has been investigated for antimicrobial and antitumor properties. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal effects against the cotton leafworm, indicating the potential use of these compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Herbicidal Activity

The synthesis of 2-arylthio-1,2,4-triazolo[1,5-a]pyrimidines has been explored for their herbicidal activity, with some compounds demonstrating effectiveness against certain plants, showcasing their potential in weed management strategies (Guangfu, Rong-jian, Xue-ning, & Huazheng, 2010).

Anticonvulsant Activities

Research into 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives has shown significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management. The structure-anticonvulsant activity relationship analysis highlighted specific structural motifs that enhance efficacy (Wang, Piao, Zhang, & Quan, 2015).

Antimicrobial Agents

The synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives has been carried out, with preliminary antimicrobial testing indicating notable activity against certain Candida strains and Staphylococcus aureus, pointing to their potential as antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as its biological activity. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

properties

IUPAC Name

2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-5-6-8-26-20(29)19-16(7-9-30-19)27-21(26)24-25-22(27)31-12-17(28)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBIMXOHSVLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide

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